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Compound of Interest

Compound Name: 1-(Oxazol-2-yl)ethanamine

CAS No.: 1083396-36-4

Cat. No.: B2446810

Get Quote

Part 1: Structural Analysis & Chemical Identity
1-(Oxazol-2-yl)ethanamine is a primary amine where the amino group is attached to the

-carbon of an ethyl chain substituted at the C2 position of an oxazole ring. It serves as a
bioisostere for amide bonds and phenyl rings in kinase inhibitors and GPCR ligands, offering
reduced lipophilicity (LogP) and unique hydrogen-bonding vectors.
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Property Data

IUPAC Name 1-(1,3-Oxazol-2-yl)ethanamine

Common Names -Methyl-2-oxazolemethanamine; 2-(1-

Aminoethyl)oxazole

Molecular Formula

C

H

N

O

Molecular Weight 112.13 g/mol

Chirality
Contains one stereocenter at C

.[1][2] Exists as (R) and (S) enantiomers.[3]

pKa (Conjugate Acid) ~7.5 (Amine), ~0.8 (Oxazole N)

H-Bond Donors/Acceptors

2 Donors (NH

), 3 Acceptors (Oxazole N, O, NH

)

Structural Logic
The molecule features a 1,3-oxazole ring, which is aromatic but

-electron deficient, making it resistant to oxidation but susceptible to nucleophilic attack at C2 if
not substituted. The C2-attachment of the ethylamine chain stabilizes the ring against C2-
lithiation/ring-opening side reactions common in unsubstituted oxazoles. The amine is a chiral
handle, allowing for the synthesis of enantiopure drugs.

Part 2: Retrosynthetic Analysis
To access 1-(Oxazol-2-yl)ethanamine in high enantiomeric excess (ee), the Chiral Pool

Strategy starting from Alanine is the most robust approach. A secondary Functional Group

Interconversion (FGI) strategy from 2-acetyloxazole is viable for racemic synthesis.
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Figure 1: Retrosynthetic logic prioritizing the retention of stereochemistry from the amino acid

precursor.

Part 3: Detailed Synthetic Protocols
Method A: Enantioselective Synthesis from Alanine
(Recommended)
This route uses L-Boc-Alanine to generate (S)-1-(Oxazol-2-yl)ethanamine. It avoids harsh

conditions that cause racemization.

Phase 1: Amide Coupling
Reaction: L-Boc-Alanine + Aminoacetaldehyde dimethyl acetal

Amide Intermediate.
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Reagents: L-Boc-Alanine (1.0 eq), Aminoacetaldehyde dimethyl acetal (1.1 eq), EDC·HCl

(1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).

Solvent: Dichloromethane (DCM) or DMF (0.2 M).

Protocol:

Dissolve L-Boc-Alanine in dry DCM at 0°C under N

.

Add DIPEA, EDC·HCl, and HOBt. Stir for 15 minutes to activate the acid.

Add aminoacetaldehyde dimethyl acetal dropwise.

Warm to Room Temperature (RT) and stir for 12–16 hours.

Workup: Wash with 1M HCl (cold), sat. NaHCO

, and brine. Dry over Na

SO

and concentrate.

Yield: Typically >90% (Colorless oil/solid).

Phase 2: Cyclodehydration (Wipf Protocol)
Reaction: Acyclic Amide

Oxazole Ring. Critical Step: Standard Robinson-Gabriel cyclization (H

SO

) is too harsh and will racemize the chiral center. Use the Wipf Protocol (PPh

/I

) or Burgess Reagent.

Option 1: Wipf Protocol (Scalable & Robust)
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Reagents: Triphenylphosphine (PPh

, 2.0 eq), Iodine (I

, 2.0 eq), Triethylamine (Et

N, 4.0 eq).

Solvent: Dry DCM (0.1 M).

Protocol:

Dissolve PPh

in dry DCM and cool to 0°C.

Add I

portion-wise (solution turns yellow/brown). Stir for 10 min.

Add Et

N (buffer).

Add the Amide Intermediate (from Phase 1) dissolved in DCM.

Allow to warm to RT.[4][5] Stir until TLC indicates consumption (approx. 2–4 hours).

Mechanism: The PPh

-I

complex activates the amide oxygen, facilitating attack by the acetal/ketal oxygen followed
by aromatization.

Workup: Quench with sat. Na

S

O

(to remove iodine). Extract with DCM. Purification via silica gel chromatography
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(Hexane/EtOAc) is required to remove PPh

O.

Phase 3: Deprotection
Reaction: N-Boc-Oxazole

1-(Oxazol-2-yl)ethanamine salt.

Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

Protocol:

Dissolve the cyclized Boc-protected amine in DCM.

Add acid (HCl or TFA) at 0°C. Stir at RT for 1–2 hours.

Isolation: Evaporate volatiles. The product is isolated as the HCl or TFA salt.

Note: The free base is volatile and unstable over long periods. Store as the salt.

Method B: Racemic Synthesis from 2-Acetyloxazole
Useful for generating racemic standards or if chiral starting materials are unavailable.

Precursor Synthesis: React Oxazole with

-BuLi at -78°C, then quench with

-methoxy-

-methylacetamide (Weinreb amide) to yield 2-acetyloxazole.

Reductive Amination:

Reagents: 2-Acetyloxazole, Ammonium Acetate (10 eq), NaCNBH

(1.5 eq).

Solvent: Methanol, pH adjusted to ~6 with AcOH.
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Protocol: Stir ketone and ammonium acetate for 2 hours, then add reducing agent. Stir

16h.

Result: Racemic 1-(Oxazol-2-yl)ethanamine.

Part 4: Process Visualization
Synthetic Workflow Diagram

Step 1: Coupling
(Boc-Ala + Aminoacetal)

Step 2: Cyclodehydration
(PPh3 / I2 / Et3N)
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(HCl Salt)
 Final Product

Click to download full resolution via product page

Figure 2: Step-by-step workflow for the enantioselective synthesis via the Wipf protocol.

Part 5: Quality Control & Troubleshooting
Analytical Characterization

Technique Expected Signature

1H NMR (DMSO-d6) 8.20 (s, 1H, Oxazole-H), 7.30 (s, 1H, Oxazole-

H), 4.60 (q, 1H, CH-NH2), 1.55 (d, 3H, CH3).

Chiral HPLC
Column: Chiralpak AD-H or OD-H. Mobile

Phase: Hexane/IPA + 0.1% Diethylamine.

Stability

Free base is prone to air oxidation and

carbamate formation (CO2 absorption). Store as

HCl salt at -20°C.

Expert Tips
Racemization Risk: Avoid heating the acyclic amide intermediate above 50°C during the

cyclization step. The Wipf protocol at RT is safer than acid-catalyzed reflux.
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Purification: The Boc-protected oxazole is lipophilic and easy to purify on silica. Do not

attempt to purify the free amine on silica without 1-2% Et3N, as it will streak/degrade.

Handling: The oxazole ring is weakly basic but can be ring-opened by strong nucleophiles in

acidic media. Perform deprotection under anhydrous conditions (HCl/Dioxane) rather than

aqueous acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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